
2-(4-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as DASA-58 and has been studied for its ability to modulate the activity of specific enzymes in the human body. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes Sulfonamide-derived compounds, including structures related to the compound , have been synthesized and characterized along with their transition metal complexes. These complexes, featuring cobalt(II), copper(II), nickel(II), and zinc(II), have been studied for their structure and bonding nature through various analytical methods. The biological activity assessments of these compounds revealed moderate to significant antibacterial activity and good antifungal activity against several strains, highlighting their potential in therapeutic applications (Chohan & Shad, 2011).
Sulfamoylation Techniques Research on sulfamoylation of hydroxyl groups has shown that certain solvents can significantly accelerate the reaction, yielding the highest product without a base. This methodological advancement in the sulfamoylation process emphasizes the compound's relevance in synthetic chemistry, offering efficient pathways for the creation of sulfamates and related structures (Okada, Iwashita, & Koizumi, 2000).
Derivatives and Their Reactions Studies on phenoxyacetamide derivatives have explored their reactions with chlorosulfonic acid, leading to the formation of sulfonyl chlorides, sulfonamides, and other related compounds. These reactions provide insights into the chemical behavior of phenoxyacetamide derivatives, offering a foundation for further exploration of their potential applications in medicinal chemistry and materials science (Cremlyn & Pannell, 1978).
Structural Aspects of Amide Derivatives The structural characteristics of amide-containing isoquinoline derivatives have been investigated, revealing their behavior in forming gels and crystalline solids upon treatment with different acids. This research provides valuable insights into the structural dynamics and potential applications of amide derivatives in materials science and drug delivery systems (Karmakar, Sarma, & Baruah, 2007).
Chemoselective Acetylation for Antimalarial Drug Synthesis In the pursuit of antimalarial drugs, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been explored using immobilized lipase. This process highlights the compound's relevance in the synthesis of intermediates for antimalarial drugs, underscoring the importance of selective acetylation techniques in pharmaceutical synthesis (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
2-[4-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-10-7-14(11(2)24-10)15(19)8-18-25(21,22)13-5-3-12(4-6-13)23-9-16(17)20/h3-7,15,18-19H,8-9H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSATVLRJDNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2965470.png)

![tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate](/img/structure/B2965473.png)
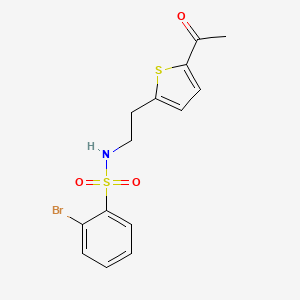
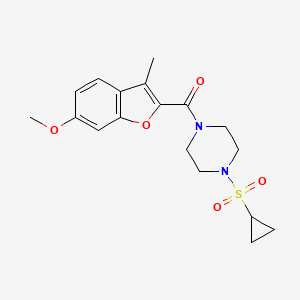
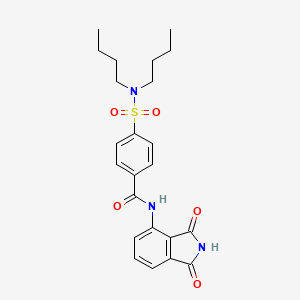
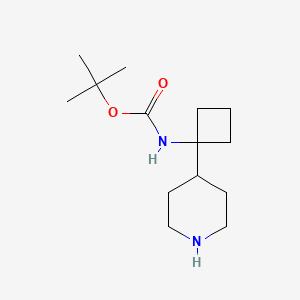

![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
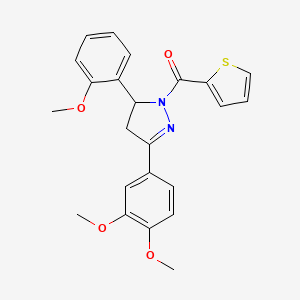
![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
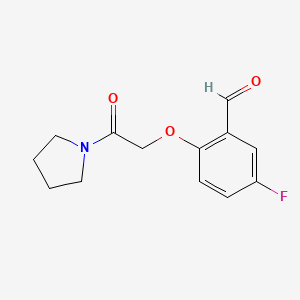
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)